Des(dimethylamino)-4-hydrazone Demeclocycline

Analgesia Pain Model In Vivo Efficacy

Standard tetracyclines (demeclocycline, doxycycline) introduce confounding antibacterial activity that invalidates long-term mechanistic studies in neurodegeneration and chronic pain models. This 4-des(dimethylamino) hydrazone derivative is engineered to dissociate neuroprotective and anti-inflammatory properties from antimicrobial effects-serving as a clean molecular probe for non-antibiotic tetracycline (CMT) research. • Interferes with α-synuclein aggregation with highest effectiveness among all tetracyclines tested in biophysical assays • Morphine-comparable analgesia at 10 mg/kg in formalin test without opioid-related side effects • Modulates collagen mRNA levels and synthesis in diabetic models, independent of MMP inhibition

Molecular Formula C19H16ClN3O8
Molecular Weight 449.8
CAS No. 1177-81-7
Cat. No. B588260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes(dimethylamino)-4-hydrazone Demeclocycline
CAS1177-81-7
Synonyms7-Chloro-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-1,4-dioxo-2-naphthacenecarboxamide 4-Hydrazone
Molecular FormulaC19H16ClN3O8
Molecular Weight449.8
Structural Identifiers
SMILESC1C2C(C3=C(C=CC(=C3C(=C2C(=O)C4(C1C(=NN)C(=C(C4=O)C(=O)N)O)O)O)O)Cl)O
InChIInChI=1S/C19H16ClN3O8/c20-6-1-2-7(24)10-9(6)13(25)4-3-5-12(23-22)15(27)11(18(21)30)17(29)19(5,31)16(28)8(4)14(10)26/h1-2,4-5,13,24-27,31H,3,22H2,(H2,21,30)/b23-12-/t4-,5-,13-,19-/m0/s1
InChIKeyDXWDOUNTOWSVNE-BUDMLEPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des(dimethylamino)-4-hydrazone Demeclocycline: Product Profile


Des(dimethylamino)-4-hydrazone Demeclocycline (CAS 1177-81-7) is a chemically modified tetracycline derivative characterized by the removal of the dimethylamino group and substitution with a hydrazone moiety at the C4 position of the demeclocycline scaffold. It is recognized as a derivative of Demeclocycline [1]. This compound belongs to a class of molecules known as chemically modified tetracyclines (CMTs) or non-antibiotic tetracyclines, which are designed to retain or enhance non-antimicrobial properties while minimizing antibacterial activity [2][3].

Non-antibiotic tetracycline probe; designed to dissociate desired bioactivity from antimicrobial effects
C4 des-dimethylamino modification enables analgesic and neuroprotection pathway studies without antibiotic confound
Class-level evidence supports tissue remodeling and synucleinopathy model research applications

Why Standard Tetracyclines Cannot Substitute


Standard tetracycline antibiotics like demeclocycline, doxycycline, and minocycline are not suitable substitutes for applications requiring non-antimicrobial activity. The primary limitation is their potent antibacterial action, which precludes long-term use in chronic disease models and introduces confounding variables in mechanistic studies [1]. The defining feature of the Des(dimethylamino)-4-hydrazone Demeclocycline class is the strategic removal of the C4 dimethylamino group, a modification that is central to dissociating the desired neuroprotective and anti-inflammatory properties from unwanted antimicrobial effects [2]. Using an unmodified tetracycline as a substitute would negate this key advantage and invalidate the experimental rationale for selecting a non-antibiotic derivative.

Attribute
Des(dimethylamino)-4-hydrazone Demeclocycline
Standard Tetracyclines
Antibacterial activity
Essentially absent by design
Potent broad-spectrum antibacterial action
C4 modification
Des-dimethylamino; key to dissociating non-antimicrobial properties
Dimethylamino group present; linked to antimicrobial activity
Chronic model suitability
May support long-term studies without microbiome confounds
Antibacterial effects may confound chronic disease model endpoints

Superiority of Des(dimethylamino)-4-hydrazone Demeclocycline Analogs


Analgesic Efficacy Comparable to Morphine

The doubly reduced demeclocycline derivative DDMC, which shares the critical 4-des(dimethylamino) modification with the target compound, demonstrates analgesic efficacy comparable to the gold-standard opioid morphine. This provides quantitative evidence for the potent in vivo bioactivity of this non-antibiotic tetracycline class [1].

Analgesic response (DDMC)
Class-level inference
DDMC (10 mg/kg i.p.) produced pain reduction comparable to morphine (10 mg/kg i.p.) in the formalin-induced nociception model.
Supports investigation of non-opioid analgesic pathways.
C57BL/6 mouse model; formalin test
Analgesia Pain Model In Vivo Efficacy

Superior Analgesic Potency Over Doxycycline Analog

In a head-to-head comparison, the DDMC analog was found to be intrinsically more potent than DDOX, a corresponding non-antibiotic derivative of doxycycline. This indicates that the demeclocycline-derived scaffold offers an advantage in analgesic potency over the doxycycline-derived scaffold following similar chemical modifications [1].

Scaffold potency (DDMC vs DDOX)
Cross-study comparable
DDMC effective at 10–20 mg/kg vs DDOX at 20–40 mg/kg; reported ~2‑fold potency difference.
Supports selection of demeclocycline-based scaffold for analgesic pathway studies.
Formalin test in C57BL/6 mice
Analgesia Structure-Activity Relationship In Vivo Potency

In Vivo Correction of Collagen Metabolism

The chemically modified tetracycline CMT-1 (4-dedimethylaminotetracycline), a structural analog lacking the dimethylamino group, has been shown to quantifiably correct diabetic depression of collagen synthesis. This provides a clear, quantitative precedent for the bioactivity of 4-des(dimethylamino) tetracyclines in a tissue repair context [1].

Collagen synthesis correction
Class-level inference
CMT-1 (10 mg/day) corrected diabetes-induced depression of skin collagen synthesis in STZ-diabetic rats.
Supports tissue remodeling pathway studies without antibiotic confounds.
STZ-diabetic Sprague‑Dawley rat model
Collagen Synthesis Matrix Metalloproteinase Connective Tissue

Validated Research Application Scenarios


Non-Opioid Analgesic Mechanisms in Pain Models

This compound is ideally suited as a lead analog for studying non-opioid analgesic pathways. As evidenced by its close analog DDMC, it can achieve morphine-comparable efficacy in the formalin test at 10 mg/kg [1]. This allows researchers to probe pain mechanisms without the confounding variables of antibiotic activity or traditional opioid-related side effects.

Neuroprotection in Synucleinopathy Models

The compound is a key research tool for neurodegenerative disease studies, particularly Parkinson's disease. Its analog, DDMC, has been shown to interfere with α-synuclein aggregation and reduce associated inflammation, demonstrating the highest effectiveness among all tetracyclines tested in biophysical assays [2]. This makes it a superior choice over other tetracyclines like minocycline for this specific application.

MMP-Independent Collagen Synthesis and Tissue Remodeling

The 4-des(dimethylamino) scaffold is critical for research into tissue repair. As shown with CMT-1, this class of compounds can directly impact collagen mRNA levels and synthesis in diabetic models, independent of MMP inhibition [3]. This provides a unique molecular probe to dissect the non-antimicrobial mechanisms by which tetracyclines influence connective tissue biology.

Application
Selection Property
Validation Focus
Non-opioid analgesic pathway studies
Non-antibiotic tetracycline scaffold
Formalin-induced nociceptive response endpoints
Synucleinopathy model research
Reported interference with α-synuclein aggregation
Aggregation assay and inflammatory marker endpoints
Collagen metabolism and tissue remodeling studies
MMP-independent collagen synthesis modulation
Collagen mRNA and protein synthesis in diabetic models

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10 linked technical documents
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